2-chloro-3-fluoro-N-methylaniline hydrochloride

Catalog No.
S13982928
CAS No.
M.F
C7H8Cl2FN
M. Wt
196.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-3-fluoro-N-methylaniline hydrochloride

Product Name

2-chloro-3-fluoro-N-methylaniline hydrochloride

IUPAC Name

2-chloro-3-fluoro-N-methylaniline;hydrochloride

Molecular Formula

C7H8Cl2FN

Molecular Weight

196.05 g/mol

InChI

InChI=1S/C7H7ClFN.ClH/c1-10-6-4-2-3-5(9)7(6)8;/h2-4,10H,1H3;1H

InChI Key

ACHKUAUKOCIELF-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=CC=C1)F)Cl.Cl

2-Chloro-3-fluoro-N-methylaniline hydrochloride is an organic compound characterized by the molecular formula C7H8ClFHClC_7H_8ClF\cdot HCl. This compound is a derivative of N-methylaniline, where the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 3 positions, respectively. The presence of these halogens introduces unique chemical properties that enhance its reactivity and potential applications in various fields, particularly in synthetic organic chemistry and pharmaceuticals.

  • Nucleophilic Aromatic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles under suitable conditions.
  • Oxidation and Reduction: The amine group can undergo oxidation to form nitroso or nitro derivatives, while reduction reactions can revert it to its parent amine.
  • Coupling Reactions: It can engage in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming biaryl compounds.

The synthesis of 2-chloro-3-fluoro-N-methylaniline hydrochloride typically involves several key steps:

  • Nitration: Starting with an appropriate aniline derivative, nitration introduces a nitro group.
  • Reduction: The nitro group is reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
  • Halogenation: The resulting amine undergoes halogenation to introduce chlorine and fluorine at the desired positions on the benzene ring.
  • Methylation: The amine group is methylated using methyl iodide or dimethyl sulfate to form N-methylaniline.
  • Hydrochloride Formation: Finally, treatment with hydrochloric acid yields the hydrochloride salt of the compound .

2-Chloro-3-fluoro-N-methylaniline hydrochloride finds applications in various fields:

  • Pharmaceuticals: It may serve as a building block in the synthesis of pharmaceutical compounds due to its unique reactivity.
  • Chemical Synthesis: This compound is utilized in organic synthesis for creating complex molecules through coupling reactions.
  • Research: It is valuable in scientific research aimed at understanding structure-activity relationships in drug development.

Interaction studies involving 2-chloro-3-fluoro-N-methylaniline hydrochloride are crucial for understanding its potential effects on biological systems. Preliminary findings suggest it may influence the activity of cytochrome P450 enzymes, indicating possible drug-drug interactions that could affect therapeutic outcomes. Further research is needed to elucidate its specific interactions and mechanisms of action within biological contexts .

Several compounds share structural similarities with 2-chloro-3-fluoro-N-methylaniline hydrochloride. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Characteristics
2-Chloro-N-methylanilineChlorine at position 2; no fluorineLacks fluorine, affecting reactivity
3-Fluoro-N-methylanilineFluorine at position 3; no chlorineDifferent halogen positioning alters properties
4-Chloro-2-fluoro-N-methylanilineChlorine at position 4; fluorine at position 2Different halogen positions confer distinct reactivity
5-Chloro-3-fluoro-N-methylanilineChlorine at position 5; fluorine at position 3Unique due to dual halogen substitutions

The unique placement of chlorine and fluorine atoms in 2-chloro-3-fluoro-N-methylaniline hydrochloride contributes to its distinct chemical properties and reactivity profile compared to its analogs, making it particularly valuable for specific synthetic applications and research endeavors.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

195.0017828 g/mol

Monoisotopic Mass

195.0017828 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types